3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride

Description

Molecular Architecture and Crystallographic Features

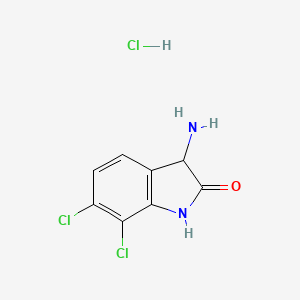

3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride exhibits a bicyclic structure comprising a dihydroindole core with specific substituents. The molecular formula is C₈H₇Cl₃N₂O , with a molecular weight of 253.51 g/mol (Table 1). The hydrochloride salt form introduces a chloride counterion, stabilizing the protonated amino group.

Key structural elements :

- Dihydroindole core : A fused bicyclic system with a five-membered nitrogen-containing ring (indole) partially saturated to form a tetrahydroindole-like structure.

- Substituents :

- 6,7-Dichloro groups : Electron-withdrawing chlorine atoms at positions 6 and 7 of the aromatic ring.

- 3-Amino group : A primary amine at position 3 of the dihydroindole ring.

- 2-Ketone : A carbonyl oxygen at position 2 of the indole ring.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇Cl₃N₂O | |

| Molecular Weight | 253.51 g/mol | |

| SMILES | Cl.NC1C(=O)NC2=C1C=CC(Cl)=C2Cl | |

| InChI Key | VSJZQHWDPBECBV-UHFFFAOYSA-N |

Crystallographic data for this compound remain limited, though related indoline-2-one derivatives (e.g., 6-chlorooxindole) exhibit orthorhombic or monoclinic symmetry, with hydrogen bonding networks influencing packing.

Stereochemical Analysis of the Dihydroindole Core

The dihydroindole core adopts a cis-fused bicyclic configuration , with the amino group at C3 and the carbonyl oxygen at C2 fixed in a specific spatial arrangement. The saturated five-membered ring (C2–C3–N–C1–C8) adopts a half-chair conformation to minimize steric strain, as observed in analogous dihydroindole systems.

Critical stereochemical features :

- Amino group orientation : The NH₂ group at C3 is positioned axial relative to the bicyclic system, enabling potential hydrogen bonding with the carbonyl oxygen (C2).

- Chlorine substituent positions : The 6,7-dichloro groups occupy adjacent positions on the aromatic ring, creating a meta-directing effect that influences electronic distribution.

Stereochemical rigidity arises from the fused bicyclic system and the fixed positions of substituents, limiting rotational freedom around the C3–N bond.

Halogen Substituent Configuration and Electronic Effects

The 6,7-dichloro substituents exert electronic and steric effects on the molecule’s reactivity and stability.

Key observations :

- Electron-withdrawing nature : Chlorine atoms withdraw electron density via inductive effects, polarizing the aromatic ring and activating specific positions for electrophilic substitution.

- Steric hindrance : The bulky chloro groups at C6 and C7 restrict planarity of the aromatic ring, potentially altering π-conjugation with the dihydroindole core.

| Parameter | Value/Description | Impact |

|---|---|---|

| C–Cl bond length | ~1.77 Å (estimated) | Stronger inductive withdrawal |

| Electron density | Reduced at C5 and C8 positions | Alters nucleophilic attack sites |

| Ring strain | Minimal (due to fused bicyclic) | Maintains stability |

Comparative analysis with 6-chlorooxindole suggests similar electronic profiles, though the 6,7-dichloro arrangement in this compound creates unique resonance stabilization patterns.

Hydrogen Bonding Patterns in the Hydrochloride Salt Form

The hydrochloride salt form enables intermolecular hydrogen bonding , critical for crystal packing and stability.

Dominant interactions :

- N–H⋯Cl⁻ : The protonated amino group (NH₃⁺) forms strong hydrogen bonds with the chloride counterion.

- O⋯H–N : The carbonyl oxygen at C2 participates in weaker hydrogen bonds with adjacent NH groups or solvent molecules.

| Interaction Type | Donor–Acceptor Pairs | Bond Length (Å) |

|---|---|---|

| N–H⋯Cl⁻ | NH₃⁺ → Cl⁻ | ~2.3–2.5 |

| O⋯H–N | C=O → NH (intermolecular) | ~2.8–3.0 |

These interactions are analogous to those observed in indoline-2-one hydrochloride salts, where hydrogen bonding governs crystal lattice formation.

Properties

IUPAC Name |

3-amino-6,7-dichloro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O.ClH/c9-4-2-1-3-6(11)8(13)12-7(3)5(4)10;/h1-2,6H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJZQHWDPBECBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(C(=O)N2)N)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of Substituted Nitro-Phenylacetic Acid Derivative

- Starting from 2-methyl-3-nitrophenylacetic acid, the compound is converted into the corresponding acid chloride using thionyl chloride.

- The acid chloride intermediate is then reacted with a secondary amine (e.g., di-n-propylamine in related processes) to form an amide intermediate.

- For 3-amino-6,7-dichloro substitution, analogous chloro-substituted nitrophenylacetic acid derivatives are employed to introduce the 6,7-dichloro groups on the aromatic ring.

Step 2: Reduction and Formation of Aminoethyl Intermediate

- The nitro group on the aromatic ring is reduced using catalytic hydrogenation (e.g., palladium on carbon) or chemical reducing agents such as borane in tetrahydrofuran (THF).

- This reduction converts the nitro group into an amino group, which is crucial for subsequent cyclization.

- The amide intermediate may also undergo further transformations to introduce the aminoethyl side chain at the 3-position of the indolone ring.

Step 3: Cyclization to 2,3-Dihydro-1H-indol-2-one Core

- The amino-substituted intermediate is treated with base (e.g., sodium hydroxide) and hydrogen peroxide to facilitate ring closure, forming the dihydroindolone scaffold.

- This step involves intramolecular cyclization where the amino group attacks the carbonyl carbon of the amide or related intermediate.

Step 4: Formation of Hydrochloride Salt

- The free base form of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one is converted to its hydrochloride salt by treatment with hydrochloric acid.

- The pH is carefully adjusted (typically to 2.5–3.0) to precipitate the hydrochloride salt, which is then filtered and dried.

- This salt form improves the compound’s stability and suitability for pharmaceutical use.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride | Reflux | 1–2 hours | Quantitative | Conversion of acid to acid chloride |

| Amide formation | Secondary amine (e.g., di-n-propylamine) | Room temp to reflux | 2–4 hours | High | Formation of amide intermediate |

| Nitro group reduction | Pd/C hydrogenation or Borane/THF | Room temp to 40°C | 1–3 hours | 80–90 | Reduction to amino group |

| Cyclization | NaOH, H2O2 | 5–10°C | 45–60 minutes | Moderate to high | Ring closure to dihydroindolone |

| Hydrochloride salt formation | HCl (aqueous) | Room temp | 30 min to 1 hr | High | Precipitation and isolation of salt |

Note: The yields and conditions are adapted from related indolone synthesis patents and literature, reflecting typical ranges for such transformations.

Research Findings and Optimization

- The process described is noted for its simplicity, environmental friendliness, and economic viability, making it suitable for industrial-scale synthesis.

- The reduction step using palladium on carbon in ethanol is particularly efficient for converting nitro intermediates to the amino form without over-reduction or side reactions.

- The in situ conversion of intermediates without isolation (e.g., from nitro acid hydrochloride directly to the indolone) improves overall yield and reduces purification steps.

- Adjusting the pH carefully during salt formation is critical to obtaining a pure crystalline hydrochloride salt with good stability.

- Alternative reducing agents and solvents have been explored to optimize reaction times and yields, but palladium-catalyzed hydrogenation remains preferred for selectivity.

Summary Table of Key Intermediates and Transformations

| Intermediate/Compound | Role in Synthesis | Key Transformation |

|---|---|---|

| 2-Methyl-3-nitrophenylacetic acid | Starting material | Converted to acid chloride |

| 2-Methyl-3-nitrophenylacetyl chloride | Reactive intermediate | Reacts with amine to form amide |

| 2-Methyl-3-nitrophenyl-N,N-di-n-propylacetamide | Amide intermediate | Reduced to aminoethyl intermediate |

| Ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate | Precursor to amino acid derivative | Cyclized to dihydroindolone |

| 3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one | Target compound (free base) | Converted to hydrochloride salt |

| This compound | Final product | Isolated as stable salt |

Chemical Reactions Analysis

Types of Reactions

3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.

Scientific Research Applications

3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.

Industry: The compound can be used in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes, block receptor binding, or interfere with signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indoline Derivatives

6,7-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one (CAS: 1247122-34-4)

- Molecular Formula: C₈H₅Cl₂NO₂ ().

- Key Differences: The hydroxyl group at position 3 replaces the amino group in the target compound.

- Applications : Hydroxy-substituted indolones are often intermediates in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents .

3-(2-Benzylamino)ethyl-3-phenyl-indol-2(3H)-one hydrochloride (CAS: 101231-37-2)

- Structure: Features a benzylamino-ethyl chain and phenyl group at position 3 ().

- Key Differences: The bulky benzyl and phenyl substituents increase lipophilicity compared to the simpler amino and chloro groups in the target compound. This structural variation may enhance membrane permeability but reduce solubility.

5-Methoxy-2,3-dihydro-1H-indol-2-one (Compound 9 in )

- Molecular Formula: C₉H₉NO₂.

- Key Differences: A methoxy group at position 5 replaces the 6,7-dichloro substituents.

Heterocyclic Analogs

6,7-Dichloro-2,3-dihydro-1,3-benzothiazol-2-one

- Molecular Formula: C₇H₃Cl₂NOS ().

- Key Differences : Replacement of the indole nitrogen with sulfur creates a benzothiazole core. The sulfur atom increases polarizability and may enhance binding to metal ions or thiol-reactive targets .

3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride (CAS: 30033-29-5)

Comparative Data Table

Biological Activity

3-Amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

The chemical structure of this compound includes the following characteristics:

- Molecular Formula : C₈H₇Cl₂N₃O

- Molecular Weight : 253.51 g/mol

- CAS Number : 1269151-06-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibits the proliferation of breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 µM. The compound induced morphological changes and increased caspase-3 activity, a marker for apoptosis, by 1.33 to 1.57 times at a concentration of 10 µM .

- Another investigation reported that compounds with similar indole structures could inhibit microtubule assembly, suggesting a mechanism for their antitumor activity .

- In Vivo Studies :

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Efficacy Against Bacterial Strains

Table 1 summarizes the minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | <1.00 |

| Escherichia coli | 4.50 |

| Mycobacterium smegmatis | 0.98 |

These results indicate that the compound is particularly effective against MRSA and other resistant strains, making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

Q & A

Basic: What are the recommended methods for synthesizing and purifying 3-amino-6,7-dichloro-2,3-dihydro-1H-indol-2-one hydrochloride?

Answer:

Synthesis typically involves cyclization of substituted indole precursors under acidic or basic conditions. For purification, techniques like recrystallization (using solvents such as ethanol or ethyl acetate) and reverse-phase HPLC (with gradients optimized for polar heterocycles) are effective. Adjusting pH during workup (e.g., with glacial acetic acid) can improve yield by stabilizing the hydrochloride salt form . Purity validation should combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with mass spectrometry (ESI-MS) to confirm molecular weight and absence of byproducts .

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Answer:

SHELXL is suitable for refining small-molecule crystal structures. Key steps include:

- Data Preparation: Ensure intensity data (e.g., from a Bruker D8 diffractometer) are converted to .hkl format.

- Initial Model: Use SHELXD for phase determination if heavy atoms (e.g., Cl) are present.

- Refinement: Apply restraints for thermal parameters of disordered atoms and hydrogen bonding. For high-resolution data, anisotropic refinement of Cl and N atoms improves accuracy. Validate using R-factors (<5% for R1) and check for twinning with the TWIN/BASF commands .

Advanced: How to design experiments assessing the environmental fate of this compound in aquatic ecosystems?

Answer:

Follow the framework from Project INCHEMBIOL :

- Physicochemical Properties: Measure logP (octanol-water partition coefficient) and hydrolysis rates at pH 5–8.

- Biotic Degradation: Use OECD 301F (ready biodegradability test) with activated sludge.

- Ecotoxicity: Perform acute toxicity assays on Daphnia magna (48h LC50) and algal growth inhibition (OECD 201).

- Analytical Methods: Quantify environmental residues via LC-MS/MS (MRM mode, m/z transitions for [M+H]+ and Cl isotopes) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- NMR: ¹H/¹³C NMR in DMSO-d6 to observe NH and aromatic protons. Chlorine substituents cause deshielding (e.g., δ 7.2–7.8 ppm for H-5 and H-7).

- IR: Confirm secondary amine (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹).

- MS: High-resolution ESI-MS to verify molecular ion [M+H]+ and isotopic pattern (Cl2 contributes +2 Da spacing) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Solubility: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation.

- Metabolite Interference: Use LC-MS to check for in situ degradation products.

- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across replicates .

Basic: What safety protocols are recommended for handling this hydrochloride salt?

Answer:

- PPE: Nitrile gloves, lab coat, and FFP2 respirator to avoid inhalation of fine particles.

- First Aid: For eye contact, rinse with water for 15 min; for ingestion, administer activated charcoal (1g/kg).

- Storage: Keep in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced: How to evaluate the compound’s potential as a kinase inhibitor using computational methods?

Answer:

- Docking: Use AutoDock Vina with PDB structures (e.g., 4HNF for JAK2). Prioritize binding pockets near the ATP-binding site.

- MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of hydrogen bonds with Lys882 and Glu915.

- QSAR: Train models using descriptors like ClogP, polar surface area, and H-bond donors .

Advanced: How to optimize synthetic routes for isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.